molecular formula C27H54O5 B14259924 Tetracosanoic acid, 24-hydroxy-, 2,3-dihydroxypropyl ester CAS No. 162522-33-0

Tetracosanoic acid, 24-hydroxy-, 2,3-dihydroxypropyl ester

Cat. No.: B14259924
CAS No.: 162522-33-0
M. Wt: 458.7 g/mol
InChI Key: SIFBPUMCNGQJGE-UHFFFAOYSA-N
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Description

Tetracosanoic acid, 24-hydroxy-, 2,3-dihydroxypropyl ester: is a complex organic compound known for its unique structure and properties. It is a derivative of tetracosanoic acid, which is a long-chain fatty acid. The compound is characterized by the presence of hydroxyl groups at the 24th carbon of the tetracosanoic acid chain and at the 2nd and 3rd positions of the glycerol moiety. This structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetracosanoic acid, 24-hydroxy-, 2,3-dihydroxypropyl ester typically involves esterification reactions. One common method is the reaction of tetracosanoic acid with glycerol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the enzymatic esterification using lipases, which can offer higher specificity and milder reaction conditions. This approach is particularly advantageous for producing high-purity compounds suitable for pharmaceutical and cosmetic applications .

Chemical Reactions Analysis

Types of Reactions

Tetracosanoic acid, 24-hydroxy-, 2,3-dihydroxypropyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of ethers or esters

Scientific Research Applications

Tetracosanoic acid, 24-hydroxy-, 2,3-dihydroxypropyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetracosanoic acid, 24-hydroxy-, 2,3-dihydroxypropyl ester involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with enzymes involved in lipid metabolism, modulating their activity and influencing metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetracosanoic acid, 24-hydroxy-, 2,3-dihydroxypropyl ester is unique due to the presence of the hydroxyl group at the 24th carbon position, which imparts distinct chemical and physical properties. This structural feature can influence its solubility, reactivity, and interaction with biological systems, making it particularly valuable for specific applications in research and industry .

Properties

CAS No.

162522-33-0

Molecular Formula

C27H54O5

Molecular Weight

458.7 g/mol

IUPAC Name

2,3-dihydroxypropyl 24-hydroxytetracosanoate

InChI

InChI=1S/C27H54O5/c28-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-27(31)32-25-26(30)24-29/h26,28-30H,1-25H2

InChI Key

SIFBPUMCNGQJGE-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCCCCC(=O)OCC(CO)O)CCCCCCCCCCCO

Origin of Product

United States

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